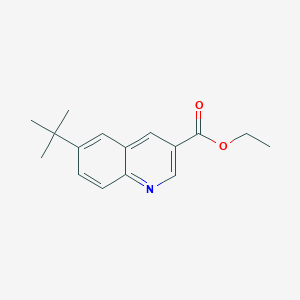

Ethyl 6-(tert-Butyl)quinoline-3-carboxylate

Description

Ethyl 6-(tert-butyl)quinoline-3-carboxylate is a heterocyclic compound featuring a quinoline backbone substituted with a tert-butyl group at position 6 and an ethyl ester moiety at position 2. This structural arrangement confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C16H19NO2 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

ethyl 6-tert-butylquinoline-3-carboxylate |

InChI |

InChI=1S/C16H19NO2/c1-5-19-15(18)12-8-11-9-13(16(2,3)4)6-7-14(11)17-10-12/h6-10H,5H2,1-4H3 |

InChI Key |

FHUJPMUALBQIAM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(tert-Butyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(tert-Butyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline-3-carboxylic acid, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Ethyl 6-(tert-Butyl)quinoline-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a lead compound in drug discovery for various diseases.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(tert-Butyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly impacts the physicochemical and biological properties of quinoline-3-carboxylates. Key derivatives include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, cyano) increase reactivity for further functionalization, while electron-donating groups (e.g., tert-butyl) enhance steric shielding .

- Halogen substituents (e.g., Cl) are versatile for cross-coupling reactions, as seen in the synthesis of benzo-furan hybrids via ultrasound-assisted protocols .

Ester Group Variations

The nature of the ester group (position 3) influences solubility and metabolic stability:

Biological Activity

Ethyl 6-(tert-Butyl)quinoline-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a quinoline ring system with a tert-butyl group at the 6-position and an ethyl ester at the 3-position. The molecular formula is with a CAS number of 65850-12-6. This specific structure enhances its lipophilicity and membrane permeability, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential utility in pharmaceutical applications. The mechanism of action is thought to involve interaction with bacterial enzymes or receptors, disrupting metabolic pathways essential for bacterial survival.

Antifungal Properties

In addition to antibacterial effects, this compound has demonstrated antifungal activity against several fungal strains. The quinoline moiety is often associated with enhanced bioactivity, allowing it to interfere with fungal cell wall synthesis or other critical processes.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. This compound's ability to inhibit key enzymes related to cancer growth makes it a candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial and fungal metabolism.

- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, leading to cellular disruption.

- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways, leading to programmed cell death .

Comparative Analysis with Other Quinoline Derivatives

This compound can be compared with other quinoline derivatives based on their biological activities:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Ethyl 8-hydroxyquinoline-3-carboxylate | Hydroxyquinoline derivative | Exhibits chelating properties |

| Ethyl 4-methylquinoline-3-carboxylate | Methylated quinoline | Known for antifungal activity |

| Ethyl 7-aminoquinoline-3-carboxylate | Amino-substituted quinoline | Potential anticancer activity |

| Ethyl 5-nitroquinoline-3-carboxylate | Nitro-substituted quinoline | Demonstrates significant antibacterial properties |

This compound stands out due to its specific tert-butyl substitution, enhancing its lipophilicity and potentially increasing its efficacy against various pathogens compared to other derivatives.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antibacterial Efficacy : A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, indicating a promising lead for antibiotic development.

- Antifungal Activity : Research demonstrated that this compound could inhibit the growth of Candida albicans, suggesting potential therapeutic applications in treating fungal infections.

- Anticancer Studies : A recent investigation reported that this compound significantly reduced cell viability in various cancer cell lines, indicating its role as a potential chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.